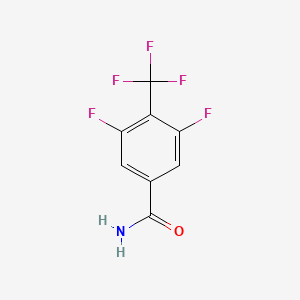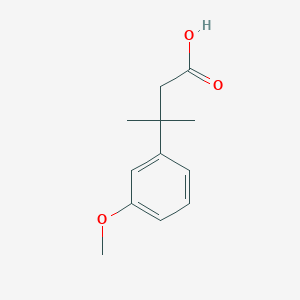
3-(3-甲氧基苯基)-3-甲基丁酸
描述
3-(3-Methoxyphenyl)-3-methylbutanoic acid is a compound that can be associated with a family of organic molecules characterized by the presence of a methoxyphenyl group and a methylbutanoic acid moiety. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been investigated. These studies offer insights into the reactivity, molecular structure, and physical properties of closely related chemical entities.
Synthesis Analysis
The synthesis of compounds similar to 3-(3-Methoxyphenyl)-3-methylbutanoic acid involves the preparation of rotational isomers starting from triptycene derivatives, as seen in the study of 3-(1,4-disubstituted 9-triptycyl)-3-methylbutanoic acid . Lewis acid-catalyzed reactions are employed to afford ketones via intramolecular Friedel–Crafts reactions, which could be analogous to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, the crystal structure of 3-(2,4-dimethyl-6-methoxyphenyl)-3-methylbutyric acid was determined by X-ray crystallography, revealing the presence of rotational conformers and hydrogen-bonded dimers . This suggests that 3-(3-Methoxyphenyl)-3-methylbutanoic acid may also exhibit conformational isomerism and form specific intermolecular interactions.
Chemical Reactions Analysis
The reactivity of structurally similar compounds has been explored, demonstrating that the presence of methoxy and methyl groups on the phenyl ring can influence the outcome of Lewis acid-catalyzed reactions . The formation of ketones and lactones through intramolecular cyclization and demethylation processes indicates that 3-(3-Methoxyphenyl)-3-methylbutanoic acid may undergo similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using techniques such as circular dichroism (CD) and fluorescence spectroscopy . These methods provide information on the chiral secondary structure and conformation of oligoester chains, which could be relevant to understanding the behavior of 3-(3-Methoxyphenyl)-3-methylbutanoic acid in solution or within biological membranes. Additionally, vibrational spectroscopy and molecular docking studies have been used to analyze the reactive sites and potential biological activity of compounds with similar structural motifs .
科学研究应用
全合成与结构分析
Adda 全合成
一项研究详细介绍了 (2S,3R)-3-氨基-4-羟基-2-甲基丁酸的合成,该酸是蓝藻肝毒素的成分,突出了 3-(3-甲氧基苯基)-3-甲基丁酸在合成复杂有机分子中的重要性 (Namikoshi 等人,1989)。
紫菀的酚类衍生物
对紫菀的研究导致分离出酚类化合物,包括 4-烯丙基-2,6-二甲氧基苯基 3-甲基丁酸酯,证明了该化合物在植物化学和潜在药理应用中的作用 (Lin 等人,2007)。
立体构型控制
对 3-(2,4-二甲基-6-甲氧基苯基)-3-甲基丁酸的晶体结构的研究揭示了羧基中构象偏好和氢键的见解,这对于理解各种化学和生物系统中的分子相互作用至关重要 (Katrusiak,1996)。
药理学中的合成与应用
- 对映纯中间体的合成:研究证明了对映纯 (R)-2-(4-甲氧基-3-(3-甲氧基丙氧基)-苄基)-3-甲基丁酸的合成,它是制备雷尼抑制剂 Aliskiren 的关键中间体,显示了 3-(3-甲氧基苯基)-3-甲基丁酸在药物化学中的重要性 (Andrushko 等人,2008)。
生化分析与代谢
在酒精饮料中的定量测定
开发了一种方法来测定葡萄酒和其他酒精饮料中的羟基酸,包括与 3-(3-甲氧基苯基)-3-甲基丁酸结构相关的化合物。这项研究对于了解发酵产品的风味和香气特征非常重要 (Gracia-Moreno 等人,2015)。
厌氧古菌中的有机酸
一项研究分析了极端嗜热硫依赖性厌氧古菌培养物中的有机酸,包括与 3-(3-甲氧基苯基)-3-甲基丁酸相关的化合物,突出了其在微生物代谢中的作用 (Rimbault 等人,1993)。
作用机制
Target of Action
Similar compounds like 3-methoxyphenylboronic acid and 3-(3-hydroxy-4-methoxyphenyl)propionic acid have been studied, but their specific targets are not clearly defined
Mode of Action
The mode of action of 3-(3-Methoxyphenyl)-3-methylbutanoic acid is currently unknown due to the lack of specific research on this compound. It’s worth noting that similar compounds have shown various biological activities
Biochemical Pathways
A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been reported to improve hepatic lipid metabolism via gpr41
Pharmacokinetics
A study on a related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, in sprague-dawley rats showed that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio . This might suggest similar ADME properties for 3-(3-Methoxyphenyl)-3-methylbutanoic acid, but further studies are needed to confirm this.
Result of Action
未来方向
属性
IUPAC Name |
3-(3-methoxyphenyl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,8-11(13)14)9-5-4-6-10(7-9)15-3/h4-7H,8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCCYNQTAVKUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311743 | |
| Record name | 3-(3-methoxyphenyl)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-3-methylbutanoic acid | |
CAS RN |
33214-36-7 | |
| Record name | NSC245110 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-methoxyphenyl)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B3031335.png)
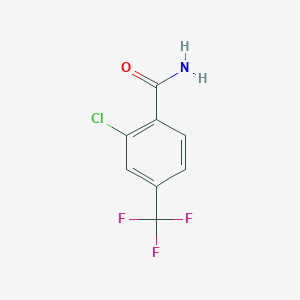
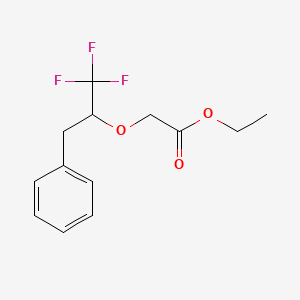

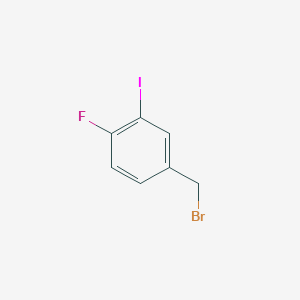

![2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine](/img/structure/B3031346.png)

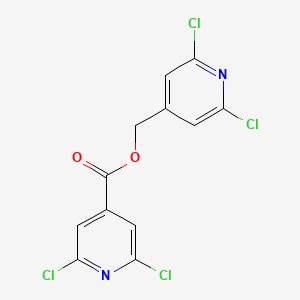

![[3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl]methanamine](/img/structure/B3031354.png)
